2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H25ClFN5O3 and its molecular weight is 497.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are involved in a wide range of events under both normal and pathological conditions . Anticancer activity is one of the medicinal features of adenosine receptors and their four subtypes .
Mode of Action
The compound 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide acts as an antagonist of the A2B receptor . This means it binds to the A2B receptor and blocks its activation, thereby inhibiting the receptor’s function . This antagonism is associated with anticancer activity .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, a major mechanism for tumor growth regulation . Therefore, by antagonizing the A2B receptor, 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit tumor growth .
Pharmacokinetics
The compound’s cytotoxic evaluation showed promising active derivatives with ic50 values ranging from 19 to 64 μM on MDA-MB 231 cell line . This suggests that the compound has good bioavailability and can effectively reach its target in the body.
Result of Action
The result of the action of 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the inhibition of tumor growth . By antagonizing the A2B receptor, the compound can inhibit angiogenesis, a major mechanism for tumor growth regulation . This can potentially lead to a reduction in tumor size and progression .
Action Environment
The action environment of 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is within the human body, specifically in areas where A2B receptors are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs, the patient’s overall health status, and genetic factors that could affect the expression and function of the A2B receptor . .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN5O3/c1-2-11-30-23(34)19-10-8-15(22(33)28-18-5-3-4-6-18)12-21(19)32-24(30)29-31(25(32)35)14-16-7-9-17(27)13-20(16)26/h7-10,12-13,18H,2-6,11,14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLAIHBSQKNZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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